molecular formula C8H7BrN2O B8136111 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine

3-Bromo-6-methoxypyrazolo[1,5-a]pyridine

Cat. No.: B8136111
M. Wt: 227.06 g/mol
InChI Key: QXFWSIUMCFCEEA-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxypyrazolo[1,5-a]pyridine is an organic compound with the molecular formula C8H7BrN2O It is a derivative of pyrazolo[1,5-a]pyridine, characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 6-position

Preparation Methods

The synthesis of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrazolo[1,5-a]pyridine as the core structure.

    Methoxylation: The methoxy group is introduced at the 6-position through methoxylation reactions, often using methanol in the presence of a base such as sodium methoxide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

3-Bromo-6-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-6-methoxypyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

3-Bromo-6-methoxypyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

3-bromo-6-methoxypyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-8-7(9)4-10-11(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFWSIUMCFCEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=C(C=N2)Br)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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